molecular formula C18H19N3O2S B3018442 2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine CAS No. 380586-16-3

2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine

Cat. No.: B3018442
CAS No.: 380586-16-3
M. Wt: 341.43
InChI Key: ILXCHNJYPBVTNZ-UHFFFAOYSA-N
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Description

2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a piperidine ring, a sulfonyl group, and an imidazo[1,2-a]pyridine scaffold, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfonyl position.

Scientific Research Applications

2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as the COX-2 enzyme. The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of inflammatory mediators . This selective inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine stands out due to its combination of a piperidine ring and a sulfonyl group, which enhances its biological activity and selectivity. This unique structure allows for specific interactions with molecular targets, making it a promising candidate for drug development.

Properties

IUPAC Name

2-(4-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-24(23,21-12-3-1-4-13-21)16-9-7-15(8-10-16)17-14-20-11-5-2-6-18(20)19-17/h2,5-11,14H,1,3-4,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXCHNJYPBVTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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